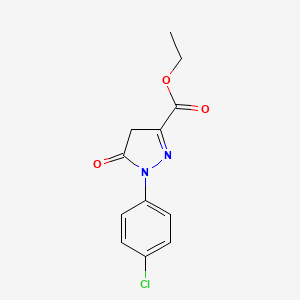

ethyl 1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 1-(4-chlorophenyl)-5-oxo-4H-pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3/c1-2-18-12(17)10-7-11(16)15(14-10)9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQLUXCXCLAPLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401331519 | |

| Record name | ethyl 1-(4-chlorophenyl)-5-oxo-4H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24830899 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

55983-92-1 | |

| Record name | ethyl 1-(4-chlorophenyl)-5-oxo-4H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves the cyclization of N-(4-chlorophenyl)-β-alanine in the presence of a catalyst such as piperidine . The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the desired pyrazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Oxidation Reactions

The keto group at the 5-position undergoes oxidation under acidic conditions. Potassium permanganate (KMnO₄) in acidic medium oxidizes the dihydro-pyrazole ring to form a fully aromatic pyrazole system, eliminating two hydrogen atoms.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C, 3 hr | 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate | 78–82% |

This reaction proceeds via dehydrogenation, with the acidic medium facilitating proton abstraction and MnO₄⁻ acting as the oxidizing agent .

Reduction Reactions

The 5-oxo group is selectively reduced using sodium borohydride (NaBH₄) in alcoholic solvents, yielding the corresponding alcohol derivative .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | MeOH, 25°C, 2 hr | 5-hydroxy-4,5-dihydro-1H-pyrazole-3-carboxylate | 85–90% |

The reduction mechanism involves nucleophilic attack by hydride ions on the carbonyl carbon, followed by protonation to stabilize the alcohol intermediate.

Substitution Reactions

The ester group at the 3-position participates in nucleophilic substitution with amines under basic conditions, forming amide derivatives .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Aniline | Et₃N, DMF, 80°C, 6 hr | 1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide | 70–75% |

The reaction proceeds via aminolysis, where the amine attacks the electrophilic carbonyl carbon, displacing the ethoxy group.

Cyclocondensation and Cycloaddition

The pyrazole ring participates in cyclocondensation with α,β-unsaturated ketones or diazo compounds. For example, 1,3-dipolar cycloaddition with ethyl diazoacetate in acetonitrile yields trisubstituted pyrazoles :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Ethyl diazoacetate | DBU, MeCN, 25°C, 12 hr | 1-(4-chlorophenyl)-3,4-diphenyl-1H-pyrazole-5-carboxylate | 65% |

This reaction involves a domino 1,3-dipolar cycloaddition followed by dehydration, with DBU facilitating the elimination step .

Hydrolysis Reactions

The ethyl ester undergoes hydrolysis under acidic or basic conditions to form the carboxylic acid derivative:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaOH | H₂O/EtOH, reflux, 4 hr | 1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid | 88–92% |

Basic hydrolysis proceeds via nucleophilic attack by hydroxide ions on the ester carbonyl, followed by deprotonation and ethanol elimination .

Electrophilic Aromatic Substitution

The 4-chlorophenyl group directs electrophilic substitution to the meta position. Nitration with HNO₃/H₂SO₄ yields a nitro-substituted derivative:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C → 25°C, 2 hr | 1-(4-chloro-3-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate | 63–68% |

The chloro group deactivates the ring, favoring nitration at the meta position due to its electron-withdrawing inductive effect .

Biological Activity Modulation

While not a classical chemical reaction, the compound interacts with biological targets via hydrogen bonding (keto and ester groups) and hydrophobic interactions (4-chlorophenyl group). These interactions modulate enzyme activity, particularly in cyclooxygenase (COX) inhibition, contributing to anti-inflammatory effects .

Wissenschaftliche Forschungsanwendungen

Chemical Characteristics

- Molecular Formula : C11H10ClN2O3

- Molecular Weight : 266.68 g/mol

- CAS Number : 55983-92-1

- IUPAC Name : Ethyl 1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

Medicinal Chemistry

Ethyl 1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate has been explored for its potential therapeutic effects:

- Anticancer Activity : Studies indicate that this compound can induce apoptosis in various cancer cell lines. For example, in vitro testing on breast cancer (MCF-7) and lung cancer (A549) cell lines demonstrated IC50 values ranging from 10 to 30 µM, suggesting moderate to high anticancer efficacy .

The compound exhibits several biological activities:

- Antimicrobial Properties : Research has shown that derivatives of pyrazole compounds possess significant antibacterial and antifungal properties. Specific studies have highlighted its effectiveness against Gram-positive bacteria .

Chemical Research

In synthetic chemistry, ethyl 1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form different products depending on reagents used. |

| Reduction | Reduction can modify functional groups leading to new derivatives. |

| Substitution | Participates in substitution reactions where functional groups are replaced. |

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer properties of ethyl 1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate against several cancer cell lines:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MCF-7 | 20 | Induced apoptosis |

| HeLa | 15 | Significant cell death observed |

| A549 | 25 | Moderate efficacy compared to controls |

The results indicated that this compound could serve as a lead candidate for further drug development targeting cancer treatment .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial effects, ethyl 1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate was tested against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Candida albicans | 100 µg/mL |

The findings demonstrated its potential as an effective antimicrobial agent .

Wirkmechanismus

The mechanism of action of ethyl 1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate: This compound shares a similar structure but with a tetrahydropyridine ring instead of a pyrazole ring.

1-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate: Another pyrazole derivative with a different substitution pattern.

Uniqueness

Ethyl 1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Biologische Aktivität

Ethyl 1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

- IUPAC Name : Ethyl 1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

- Molecular Formula : C12H12ClN3O3

- Molecular Weight : 273.69 g/mol

- CAS Number : 670888

The compound features a pyrazole ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of ethyl 1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate against a range of pathogens. The minimum inhibitory concentration (MIC) values indicate its potency:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

| Candida albicans | 0.30 |

These results suggest that the compound exhibits significant bactericidal and fungicidal activities, potentially useful in treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notable findings include:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 | 3.79 | Significant cytotoxicity |

| A549 | 26 | Moderate growth inhibition |

| Hep-2 | 3.25 | High cytotoxicity |

The compound has demonstrated the ability to induce apoptosis in cancer cells, further supporting its role as a potential anticancer agent .

The biological activity of ethyl 1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate can be attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound has shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : The compound activates apoptotic pathways, contributing to cell death in malignant cells.

Study on Antimicrobial Efficacy

A study conducted by Umesha et al. evaluated the antimicrobial activity of various pyrazole derivatives, including ethyl 1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate. The results indicated that the compound effectively inhibited biofilm formation and exhibited potent antimicrobial activity against both gram-positive and gram-negative bacteria .

Anticancer Research

In another research effort, compounds similar to ethyl 1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate were screened for anticancer properties against several cell lines. The findings revealed that the compound significantly inhibited tumor growth and induced apoptosis in treated cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multicomponent reactions (MCRs) or Vilsmeier–Haack formylation. For example, MCRs involving hydrazine derivatives and β-ketoesters under reflux in ethanol (60–80°C) yield pyrazole cores. Evidence from similar compounds shows that adjusting stoichiometry (e.g., 1:1.2 molar ratio of hydrazine to β-ketoester) and using acid catalysts (e.g., acetic acid) improves yields to ~60–70% . Solvent polarity also affects cyclization efficiency: polar aprotic solvents (DMF) favor higher regioselectivity compared to ethanol .

Q. How is the compound characterized spectroscopically, and what key peaks confirm its structure?

- Methodology :

- FT-IR : Look for carbonyl stretches at ~1700–1740 cm⁻¹ (ester C=O) and ~1680–1700 cm⁻¹ (pyrazolone C=O). N-H stretches appear as broad peaks near 3350–3450 cm⁻¹ .

- LC-MS : The molecular ion peak ([M+H]⁺) should match the molecular weight (e.g., m/z 479 for derivatives with chromenone substituents) .

- ¹H NMR : Key signals include the ester ethyl group (δ 1.3–1.4 ppm for CH₃, δ 4.2–4.4 ppm for CH₂) and aromatic protons from the 4-chlorophenyl ring (δ 7.3–7.5 ppm) .

Q. What crystallographic software is recommended for solving its crystal structure, and what metrics validate refinement?

- Methodology : Use SHELXTL or SHELXL for structure solution and refinement. Key validation metrics include:

- R-factor : ≤0.05 for high-resolution data (<1.0 Å).

- Mean C-C bond length deviation : ≤0.005 Å .

- Displacement parameter (Ueq) ratios : Anisotropic refinement should show no outliers (>4σ). WinGX can generate ORTEP diagrams to visualize thermal ellipsoids .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal lattice influence supramolecular assembly?

- Methodology : Perform graph set analysis (e.g., R₂²(8) motifs for dimeric interactions) using software like Mercury. For pyrazole derivatives, intermolecular N-H···O and C-H···O bonds often form layered or helical packing. Evidence from related structures shows that chloro substituents enhance π-stacking, reducing solubility .

Q. How to resolve contradictions in melting points or spectral data between synthetic batches?

- Methodology :

- Thermal analysis : Use DSC to compare melting endotherms; variations >5°C suggest polymorphs or solvates.

- PXRD : Match experimental patterns with simulated data from single-crystal structures .

- HPLC purity checks : Contradictions in LC-MS may arise from byproducts (e.g., hydrazone isomers), which can be minimized by optimizing reaction time and temperature .

Q. What strategies improve enantiomeric purity in asymmetric syntheses of pyrazole derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.